1-Oxa-4-azaspiro[5.5]undecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-4-azaspiro[5.5]undecan-5-one is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-Oxa-4-azaspiro[5.5]undecan-5-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Industrial production methods often involve multi-step synthesis, including olefin metathesis reactions using catalysts like Grubbs catalyst .
Chemical Reactions Analysis
1-Oxa-4-azaspiro[5.5]undecan-5-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to convert specific functional groups into their reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxa-4-azaspiro[5.5]undecan-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific proteins, making it a candidate for drug development.
Industry: It is used in the development of new materials with unique properties due to its rigid spirocyclic structure.
Mechanism of Action
The mechanism of action of 1-Oxa-4-azaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . The compound’s unique structure allows it to fit into the active site of the protein, blocking its activity and leading to the death of the bacterial cells.
Comparison with Similar Compounds
1-Oxa-4-azaspiro[5.5]undecan-5-one can be compared with other spirocyclic compounds such as:
1-Oxa-9-azaspiro[5.5]undecan-4-one: Similar in structure but differs in the position of the oxygen and nitrogen atoms.
1,4-Diazaspiro[5.5]undecan-3-one: Contains two nitrogen atoms in the spiro ring, which can impart different biological activities.
1,3-Dioxane-1,3-dithiane derivatives: These compounds have different heteroatoms in the ring, leading to varied chemical and biological properties. The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-oxa-4-azaspiro[5.5]undecan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-9(12-7-6-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRELRXKYMSNLBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.